molecular formula C7H6ClN3S B2590827 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 144927-56-0

4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B2590827
CAS No.: 144927-56-0
M. Wt: 199.66
InChI Key: OUDUMILAWSRWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted at positions 4 (chloro) and 5 (methylsulfanyl). Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleobases, making them attractive scaffolds for drug discovery due to their ability to interact with enzymatic targets involved in nucleotide metabolism and signaling pathways . The chloro and methylsulfanyl substituents modulate electronic and steric properties, influencing reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylthio-2-nitropyrimidine with a suitable amine, followed by cyclization to form the desired pyrrolo[2,3-D]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyrrolo[2,3-D]pyrimidines, sulfoxides, sulfones, and various heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituents at positions 4 and 5 significantly impact molecular properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Position 4 Position 5 Molecular Weight (g/mol) Key Biological Activity Synthesis Method References
4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine Cl SCH3 212.52 (calculated) Hsp90 inhibition (inferred) Nucleophilic substitution
4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Cl CF3 247.66 Inhibitory κB kinase α (IKKα) inhibition Acid-mediated substitution
4-Amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine NH2 F 229.09 HCV RNA replication inhibition Ribonucleoside coupling
4-Chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine Cl 4-F-C6H4 247.66 Not specified (structural analog) Suzuki coupling or nucleophilic substitution
LY231514 (Antifolate) NH2 Ethyl-linked benzoyl 471.90 Multi-enzyme inhibition (TS, DHFR, GARFT) Multi-step synthesis

Key Observations :

  • Chloro at Position 4 : Common in kinase inhibitors (e.g., IKKα inhibitors ), the chloro group enhances electrophilicity, facilitating interactions with catalytic residues.
  • Methylsulfanyl vs. Trifluoromethyl : The SCH3 group offers moderate electron-withdrawing effects and lipophilicity, while CF3 increases electronegativity and metabolic stability. This may explain the superior enzymatic stability of CF3-containing analogs in HCV inhibitors .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-fluorophenyl) enhance π-π stacking with hydrophobic enzyme pockets, whereas alkyl groups (e.g., SCH3) improve solubility and synthetic accessibility .

Pharmacokinetic Considerations

  • Oral Bioavailability: 4-Amino-5-fluoro derivatives demonstrate improved oral bioavailability in rats compared to adenosine analogs, attributed to reduced deamination and phosphorylation .
  • Enzymatic Stability : Methylsulfanyl and trifluoromethyl groups mitigate metabolic degradation by cytochrome P450 enzymes, extending half-life in vivo .

Biological Activity

4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its chemical properties, biological activities, and mechanisms of action based on recent studies.

  • Molecular Formula : C7_7H6_6ClN3_3S
  • Molecular Weight : 199.66 g/mol
  • CAS Number : 144927-56-0

The compound features a pyrrolo[2,3-D]pyrimidine structure, which is known for its diverse biological activities. The presence of chlorine and methylsulfanyl groups contributes to its unique properties and potential efficacy against various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation demonstrated that derivatives of pyrrolo[2,3-D]pyrimidine exhibited significant cytotoxic effects against multiple cancer cell lines. For instance, compounds with similar structures showed IC50_{50} values ranging from 29 to 59 µM against various cancer types, indicating promising anticancer activity .

Mechanism of Action :

  • Inhibition of Tyrosine Kinases : The compound has been shown to target multiple tyrosine kinases involved in cancer progression. Specifically, it inhibits enzymes such as EGFR, Her2, VEGFR2, and CDK2 with IC50_{50} values comparable to established kinase inhibitors like sunitinib .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest and apoptosis in HepG2 liver cancer cells. The treatment resulted in increased levels of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a shift towards apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrrolo[2,3-D]pyrimidine core. For example:

  • Compounds with halogen substituents exhibited varied cytotoxicity across different cancer cell lines.
  • The presence of methylsulfanyl groups was found to enhance the overall potency against specific targets .

Case Studies

Several case studies have explored the biological activity of similar pyrrolo[2,3-D]pyrimidine derivatives:

StudyCompoundCell LineIC50_{50} Value (µM)Mechanism
15kHepG240Apoptosis induction
25eHeLa43.15Tyrosine kinase inhibition
35hMDA-MB-23159Cell cycle arrest

These studies underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be tailored to improve yield?

  • Methodology : Synthesis typically involves nucleophilic aromatic substitution or Suzuki coupling. For example, chlorination of pyrrolopyrimidine intermediates using phosphorus oxychloride (POCl₃) under reflux achieves high efficiency . Acid-mediated nucleophilic substitution with thiols (e.g., methanethiol) in isopropanol with catalytic HCl (3 drops) at reflux for 12–48 hours is effective for introducing the methylsulfanyl group . Yield optimization requires solvent selection (polar aprotic solvents like DMSO enhance reactivity) and stoichiometric control of nucleophiles .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

  • Methodology : Combine 1H/13C NMR for confirming substitution patterns (e.g., δ 11.74 ppm for NH protons in pyrrolo[2,3-d]pyrimidine derivatives) , HRMS for molecular weight validation (e.g., m/z 229.0884 for fluorinated analogs) , and HPLC with UV detection (λ ~260 nm for heterocyclic absorbance). Purity is assessed via TLC (Rf ~0.48 in CHCl₃/MeOH 10:1) .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model electron density distributions and identify reactive sites. Platforms like ACD/Labs Percepta predict binding affinities and reaction pathways . Reaction path search algorithms (e.g., ICReDD’s workflow) integrate experimental data to optimize conditions .

Advanced Research Questions

Q. How does the methylsulfanyl group at the 5-position influence kinase inhibition selectivity compared to ethyl or halogen substituents?

  • Methodology : Perform kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive binding assays. Compare IC₅₀ values of analogs: methylsulfanyl enhances hydrophobic interactions in kinase active sites, while ethyl groups may reduce steric hindrance . Molecular docking (e.g., AutoDock Vina) validates substituent effects on binding poses .

Q. What strategies resolve contradictory data in literature regarding the compound’s efficacy against CDK2 versus CDK4?

  • Methodology : Replicate assays under standardized conditions (e.g., ATP concentration, pH 7.4). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm specificity. Cross-validate with siRNA knockdown models in cancer cell lines to assess downstream pathway modulation (e.g., Rb phosphorylation for CDK4/6) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodology : Systematically vary substituents at the 4- and 7-positions. For instance:

  • 4-position : Replace chlorine with amines (e.g., aniline derivatives) to enhance solubility .
  • 7-position : Introduce spirocyclic groups (e.g., 1,4-dioxaspiro[4.5]decan-8-yl) to reduce metabolic clearance .
    Evaluate logP (via shake-flask method) and metabolic stability in liver microsomes .

Q. What mechanistic insights explain discrepancies in synthetic yields when using different amine nucleophiles?

  • Methodology : Analyze reaction kinetics via in situ FTIR to track intermediate formation. Sterically hindered amines (e.g., 2,6-dimethylaniline) slow substitution rates due to reduced nucleophilicity, while electron-rich amines (e.g., p-methoxyaniline) accelerate reactions . Solvent polarity (e.g., DMF vs. ethanol) also modulates transition-state stabilization .

Properties

IUPAC Name

4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDUMILAWSRWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Example 35) (2.53 g, 10 mmol) in THF (30 mL) was cooled to -78° C. and a solution of n-butyl lithium (12 mL of 2.3M solution, 25 mmol) was added keeping the reaction temperature below -72° C. The reaction mixture was stirred at -78° C. for 45 min, a solution of methyl disulfide (0.95 mL, 10 mmol) in tetrahydrofuran (10 mL) was added over a period of 30 minutes maintaining the temperature below -72° C. The reaction mixture was stirred at -78° C. for 2.5 hours then allowed to warm to room temperature. A saturated solution of ammonium chloride (40 mL) was added to the reaction with stirring. The organic layer was separated, the aqueous layer extracted with ethyl acetate (2×40 mL) and the combined organic extracts were dried, filtered and evaporated to obtain a pale yellow solid which was crystallized from EtOH: yield 1.65 g; (70%) m.p. 166°-167° C.
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.18 g, 0.77 mmol) in dry THF (2 ml), cooled in a dry ice-acetone bath, was added dropwise n-butyllithium (0.77 ml, 1.9 mmol, 2.5 M in hexanes). The mixture was stirred for 1 hour, then dimethyldisulfide (0.077 mL, 0.77 mmol) suspended in dry THF (1 ml) was added. The solution was stirred for 2.5 hours at −78° C. and then diluted with aqueous NH4Cl. The phases were separated and the water extracted 2 times with ethyl acetate. The combined organic phases were dried over Na2SO4, and concentrated in vacuo to afford 4-chloro-5-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine as an orange solid (150 mg).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.077 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.